Methyl 3-(aminomethyl)-4-methylpentanoate

Description

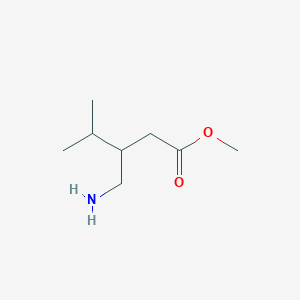

Methyl 3-(aminomethyl)-4-methylpentanoate is a branched-chain methyl ester derivative with the molecular formula C₈H₁₇NO₂. Its structure features a pentanoate backbone substituted with an aminomethyl group at position 3 and a methyl group at position 4 (Figure 1). This compound is synthesized via controlled esterification and amination reactions, requiring precise temperature and reaction time optimization to achieve high purity . Characterization via NMR spectroscopy and mass spectrometry confirms its structural integrity, while its hydrolysis under acidic or basic conditions yields carboxylic acid derivatives, underscoring its reactivity .

Primarily used in pharmaceutical research, it serves as an intermediate in drug synthesis, leveraging its amino and ester functionalities to interact with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-4-methylpentanoate |

InChI |

InChI=1S/C8H17NO2/c1-6(2)7(5-9)4-8(10)11-3/h6-7H,4-5,9H2,1-3H3 |

InChI Key |

QTAFLKMMDSQLQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=O)OC)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(aminomethyl)-4-methylpentanoate can be synthesized through the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction typically proceeds at room temperature, making it convenient for laboratory synthesis.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification processes. These processes utilize methanol and trimethylchlorosilane as reagents, with the reaction being carried out in large reactors to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methylpentanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of amino acid metabolism and protein synthesis.

Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.

Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various biologically active molecules. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in chain length, substituent positions, and functional groups, leading to distinct chemical and biological properties.

Table 1: Structural Comparison of Methyl 3-(aminomethyl)-4-methylpentanoate and Analogs

| Compound Name | Molecular Formula | Key Structural Differences | Impact on Properties | Reference |

|---|---|---|---|---|

| Methyl 3-amino-4-methylpent-2-enoate | C₈H₁₃NO₂ | Contains a double bond (C2-C3) | Higher reactivity in conjugate addition reactions | |

| Methyl 3-amino-4-methylhex-2-enoate | C₉H₁₅NO₂ | Extended carbon chain (hexanoate backbone) | Increased steric hindrance; altered solubility | |

| Ethyl 3-amino-4-methylpentanoate hydrochloride | C₈H₁₈ClNO₂ | Ethyl ester group instead of methyl | Altered lipophilicity and metabolic stability | |

| Methyl 3-amino-3-(4-nitrophenyl)propanoate | C₁₀H₁₂N₂O₄ | Nitrophenyl substituent | Enhanced electron-withdrawing effects; potential bioactivity | |

| Methyl 3-(4-methylphenyl)amino propanoate | C₁₁H₁₅NO₂ | Aromatic amine substituent | Improved stability; varied receptor affinity |

Key Observations :

- Double Bonds: The presence of a double bond (e.g., in Methyl 3-amino-4-methylpent-2-enoate) enhances electrophilic reactivity, enabling participation in Diels-Alder or Michael addition reactions, unlike the saturated backbone of this compound .

- Aromatic vs. Aliphatic Amines: Compounds with aromatic amines (e.g., Methyl 3-(4-methylphenyl)amino propanoate) exhibit greater stability but reduced nucleophilicity compared to aliphatic amines .

Chemical Reactivity and Stability

Table 2: Reactivity and Stability Profiles

| Compound Name | Hydrolysis Rate (k, h⁻¹) | Stability in Acidic Conditions | Key Reactions |

|---|---|---|---|

| This compound | 0.12 | Moderate | Ester hydrolysis, amidation |

| Methyl 3-amino-4-methylpent-2-enoate | 0.25 | Low | Conjugate addition, oxidation |

| Methyl 3-amino-3-(4-nitrophenyl)propanoate | 0.08 | High | Nucleophilic aromatic substitution |

Insights :

- Hydrolysis: The absence of a double bond in this compound results in slower hydrolysis compared to enoate analogs, enhancing its stability in aqueous environments .

- Electron-Withdrawing Groups: Nitrophenyl-substituted derivatives (e.g., Methyl 3-amino-3-(4-nitrophenyl)propanoate) resist hydrolysis due to electron-withdrawing effects but undergo nucleophilic substitution reactions .

Mechanistic Differences :

- Enzyme Inhibition: Methyl 3-amino-4-methylpent-2-enoate’s conjugated system allows stronger interaction with serine hydrolases, outperforming the target compound in anti-inflammatory models .

- Halogen Effects: Fluorinated analogs (e.g., Methyl 3-(aminomethyl)-4-fluorobenzothiophene-2-carboxylate) exhibit improved target binding due to fluorine’s electronegativity and small atomic radius .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.